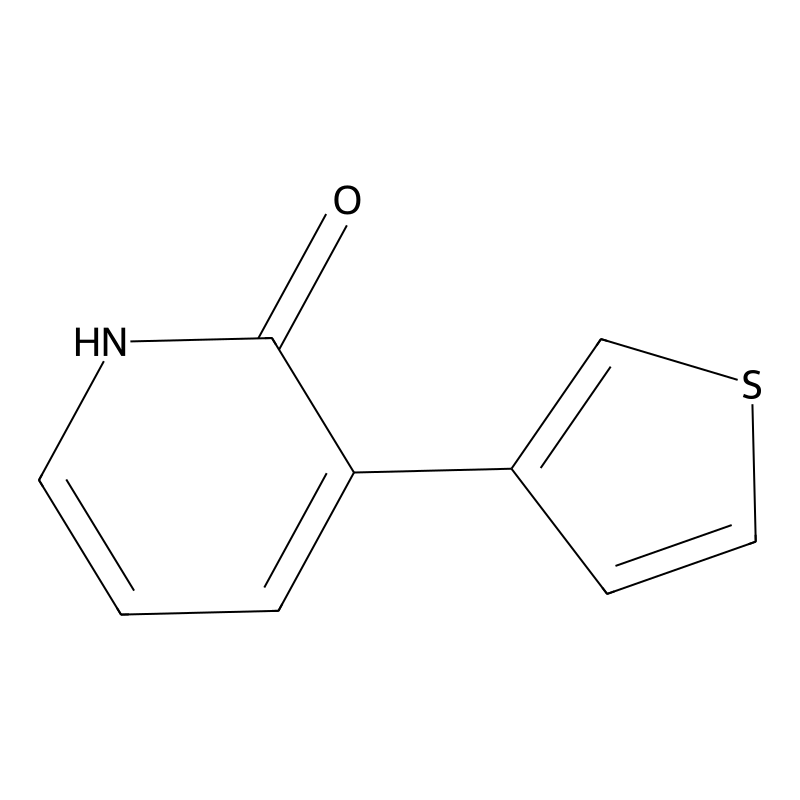

2-Hydroxy-3-(thiophen-3-YL)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry and Drug Discovery:

The presence of a pyridine and a thiophene ring linked by a hydroxyl group presents a unique chemical scaffold. This scaffold might be of interest for medicinal chemists in drug discovery efforts. Pyridine and thiophene rings are found in many bioactive molecules, including several FDA-approved drugs []. The hydroxyl group can further participate in hydrogen bonding interactions with target molecules, potentially influencing the biological activity of the compound []. Researchers could explore if 2-OH-3-TP exhibits any interesting biological properties, or if it can serve as a starting point for designing new drugs.

Material Science Applications:

The combination of the aromatic rings and the hydroxyl group suggests that 2-OH-3-TP could have interesting properties for material science applications. Aromatic rings are often found in conductive polymers and liquid crystals, while hydroxyl groups can influence properties like solubility and self-assembly [, ]. Researchers could investigate if 2-OH-3-TP can be incorporated into polymers or other materials to create new functional materials.

2-Hydroxy-3-(thiophen-3-YL)pyridine is an organic compound characterized by a pyridine ring substituted with a hydroxyl group and a thiophene moiety. Its molecular formula is , and it features a hydroxyl group at the 2-position and a thiophene group at the 3-position of the pyridine ring. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.

The chemical reactivity of 2-hydroxy-3-(thiophen-3-YL)pyridine includes:

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, which may enhance its reactivity in further chemical transformations .

- Reduction: The compound can undergo reduction reactions that may remove the hydroxyl group or alter the thiophene substituent .

- Condensation Reactions: It can participate in condensation reactions, particularly with carbonyl compounds, forming more complex structures that may have enhanced biological activities.

Research indicates that 2-hydroxy-3-(thiophen-3-YL)pyridine exhibits notable biological activities. Compounds with similar structures have been studied for their potential as:

- Antimicrobial Agents: Some derivatives show activity against various bacterial strains.

- Antioxidants: The presence of the hydroxyl group contributes to antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.

- Pharmacological Agents: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

Several synthesis methods have been explored for 2-hydroxy-3-(thiophen-3-YL)pyridine:

- One-Pot Synthesis: A straightforward method involves reacting thiophene derivatives with pyridine precursors under basic conditions, leading to high yields of the desired compound.

- Multi-Step Synthesis: This method may involve initial formation of a pyridine scaffold followed by introduction of the thiophene moiety through electrophilic substitution reactions.

- Functionalization Reactions: Post-synthetic modifications can also be employed to introduce the hydroxyl group or further functionalize the compound for specific applications.

The applications of 2-hydroxy-3-(thiophen-3-YL)pyridine span several domains:

- Pharmaceuticals: Due to its potential biological activity, it is being investigated as a lead compound for developing new drugs.

- Materials Science: It can be used in the synthesis of organic semiconductors or as a ligand in coordination chemistry.

- Agricultural Chemicals: Its antimicrobial properties suggest potential use as a pesticide or fungicide.

Interaction studies of 2-hydroxy-3-(thiophen-3-YL)pyridine focus on its binding affinities with various biological targets. Preliminary studies indicate that it may interact with enzymes and receptors involved in metabolic pathways, suggesting its potential as a therapeutic agent. Further research is needed to elucidate these interactions and their implications for drug design.

Several compounds share structural similarities with 2-hydroxy-3-(thiophen-3-YL)pyridine. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Hydroxy-pyridine | Hydroxyl group on pyridine | Basic structure; less complex than thiophene variants |

| 3-Hydroxy-thiophene | Hydroxyl group on thiophene | Focus on thiophene reactivity rather than pyridine |

| 4-Hydroxyquinoline | Hydroxyl group on quinoline | Exhibits different biological activities compared to pyridines |

| 2-Amino-thiophene | Amino group instead of hydroxyl | Potentially different pharmacological profiles |

The uniqueness of 2-hydroxy-3-(thiophen-3-YL)pyridine lies in its combination of both heterocyclic systems (pyridine and thiophene) along with the hydroxyl functionality, which enhances its reactivity and potential applications in various fields.